2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride
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Overview
Description
2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of advanced catalysts and reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The indole ring structure allows it to interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
2-methylindole: A methyl-substituted derivative with different biological activities.
3-indoleacetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and influence its reactivity in chemical reactions .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-cyclopropyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8;/h1-4,8,11-12H,5-7H2;1H |
InChI Key |
POSMKIZLYXCOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
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